molecular formula C12H11N3O4 B8533229 ethyl 1-(4-nitrophenyl)-1H-imidazole-4-carboxylate

ethyl 1-(4-nitrophenyl)-1H-imidazole-4-carboxylate

Cat. No.: B8533229
M. Wt: 261.23 g/mol
InChI Key: GNITZVVJYQTIJX-UHFFFAOYSA-N
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Description

Ethyl 1-(4-nitrophenyl)-1H-imidazole-4-carboxylate is a useful research compound. Its molecular formula is C12H11N3O4 and its molecular weight is 261.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

ethyl 1-(4-nitrophenyl)imidazole-4-carboxylate

InChI

InChI=1S/C12H11N3O4/c1-2-19-12(16)11-7-14(8-13-11)9-3-5-10(6-4-9)15(17)18/h3-8H,2H2,1H3

InChI Key

GNITZVVJYQTIJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=N1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1H-imidazole-4-carboxylic acid ethyl ester (J.Het.Chem., 19, 253 (1982)) (584 mg, 4.17 mmol), 4-fluoronitrobenzene (588 mg, 4.17 mmol) and anhydrous sodium carbonate (487 mg, 4.59 mmol) in dry dimethylformamide (10 ml) was heated at 50° C. for 24 hours under nitrogen. After cooling to room temperature the mixture was poured into ice-cold water (60 ml) and the resulting solid collection by filtration, washed with water and dried under reduced pressure at 60° C. to give 1-(4-nitrophenyl)imidazole-4-carboxylic acid ethyl ester (980 mg, 90%) as an off-white solid, m.p. 198-200° C.
Quantity
584 mg
Type
reactant
Reaction Step One
Quantity
588 mg
Type
reactant
Reaction Step One
Quantity
487 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
60 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of ethyl 1H-imidazole-4-carboxylate (8 g, 57.1 mmol), 4-fluoro-1-nitrobenzene (8.05 g, 57.1 mmol) and potassium carbonate (8.68 g, 62.8 mmol) in acetonitrile (100 mL) was stirred at 60° C. for 16 h then cooled to room temperature and most the solvent was removed in vacuo. The residue was partitioned between AcOEt (200 mL) and water (150 mL) and the layers were separated. The organic phase was dried over MgSO4 and concentrated in vacuo. Purification of the residue by flash chromatography on silica gel (gradient: 0 to 5% MeOH in DCM) gave ethyl 1-(4-nitrophenyl)-1H-imidazole-4-carboxylate (12.53 g, 48.0 mmol, 84%) as a yellow oil.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8.05 g
Type
reactant
Reaction Step One
Quantity
8.68 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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